Boc-aminooxy-amide-PEG4-propargyl
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Overview
Description
Boc-aminooxy-amide-PEG4-propargyl: is a non-cleavable linker molecule containing four units of polyethylene glycol (PEG) and an alkyne group. It is commonly used in the synthesis of antibody-drug conjugates (ADCs) due to its stability and ability to facilitate click chemistry reactions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Click Chemistry: The alkyne group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Temperature and Pressure: Reaction conditions are optimized to ensure efficient coupling.
Major Products Formed:
Cycloaddition Products: The primary product is a triazole ring formed through CuAAc reactions.
Oxidized/Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Chemistry: Boc-aminooxy-amide-PEG4-propargyl is widely used in click chemistry research due to its ability to form stable triazole rings. Biology: It is employed in the development of ADCs, which are used to target and deliver drugs to specific cells, such as cancer cells. Medicine: ADCs synthesized using this linker are being investigated for their potential in targeted cancer therapies. Industry: The compound is used in the pharmaceutical industry for the development of new drug delivery systems.
Molecular Targets and Pathways:
ADCs: The compound acts as a linker in ADCs, connecting the drug to the antibody. The ADC targets specific antigens on cancer cells, delivering the drug directly to the tumor site.
Click Chemistry: The CuAAc reaction forms a stable triazole ring, which is crucial for the stability and efficacy of the ADC.
Comparison with Similar Compounds
PEGylated Linkers: Other PEGylated linkers used in ADCs, such as PEG4-azide and PEG4-amine.
Non-cleavable Linkers: Other non-cleavable linkers used in ADCs, such as maleimide and thioether linkers.
Uniqueness:
Stability: Boc-aminooxy-amide-PEG4-propargyl is highly stable and non-cleavable, making it ideal for ADCs that require stable linkers.
Click Chemistry Compatibility: Its compatibility with click chemistry reactions allows for efficient and specific drug conjugation.
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Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-7-23-9-11-25-13-14-26-12-10-24-8-6-19-16(21)15-27-20-17(22)28-18(2,3)4/h1H,6-15H2,2-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDVAXJEVQKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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